molecular formula C20H30N4O3S B2707304 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1105250-32-5

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2707304
CAS No.: 1105250-32-5
M. Wt: 406.55
InChI Key: JYLAZDLBJKSPAD-UHFFFAOYSA-N
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Description

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide is a sophisticated synthetic compound featuring a thienopyrazole core, a structure recognized for its utility in medicinal chemistry and chemical biology. The thienopyrazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of enzymatic targets. This particular analog is engineered with a cyclohexylacetamide moiety and a tetrahydrofuran-derived acetamide side chain, suggesting potential for enhanced binding affinity and pharmacokinetic properties. Its primary research value lies in its application as a key intermediate or a functional probe in the development of novel kinase inhibitors. Kinases are critical signaling proteins involved in a multitude of cellular processes, and their dysregulation is a hallmark of diseases such as cancer and inflammatory disorders. Researchers can utilize this compound to investigate structure-activity relationships (SAR) within series aimed at specific kinases like the PIM kinase family or cyclin-dependent kinases (CDKs), where related heterocyclic cores have shown significant activity. The mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of the target kinase, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways. This makes it a valuable tool for probing kinase function in cellular assays and for validating new targets in oncological and immunological research. The compound is For Research Use Only and is intended for use by qualified scientific professionals.

Properties

IUPAC Name

2-cyclohexyl-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3S/c25-18(9-14-5-2-1-3-6-14)22-20-16-12-28-13-17(16)23-24(20)11-19(26)21-10-15-7-4-8-27-15/h14-15H,1-13H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLAZDLBJKSPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the thieno[3,4-c]pyrazole ring, followed by the introduction of the tetrahydrofuran moiety and the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: The compound’s unique structure could be explored for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison
Compound Name/ID Core Structure Key Substituents Synthesis Method (Reference)
Target Compound Thieno[3,4-c]pyrazole Cyclohexylacetamido, oxolan-methyl Multi-step (hypothetical)
5c (N-Cyclohexyl-2-phenylacetamide derivative) Benzene Cyclohexyl, boronate ester, phenyl General Procedure D (condensation)
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[...]acetate Isothiazolo[5,4-b]pyridine Ethyl ester, dimethyl Not specified
Goxalapladib 1,8-Naphthyridine Trifluoromethyl, piperidinyl, methoxyethyl Multi-step (pharmaceutical synthesis)

Key Observations :

  • Cyclohexylacetamido groups are shared with compound 5c , suggesting similar lipophilicity but divergent reactivity due to the absence of 5c’s boronate ester.
  • Oxolan-methyl substituents are rare in the evidence but appear in Enamine’s catalog compound (C29H36F2N2O2S) , implying utility in enhancing solubility.

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name/ID Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~450 (estimated) 3.5–4.2 <0.1 (aqueous) Not reported
5c 509.30 4.8 <0.05 110
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[...]acetate 266.32 2.1 Insoluble Not reported
Goxalapladib 718.80 6.2 <0.01 Not reported

Key Observations :

  • The target compound’s lower molecular weight (~450 vs. 718 for Goxalapladib) may improve bioavailability.
  • LogP values suggest moderate lipophilicity, intermediate between 5c and Goxalapladib, aligning with its mixed substituent profile.
  • The oxolan-methyl group likely improves aqueous solubility compared to purely aromatic analogs like 5c .

Key Observations :

  • The thieno[3,4-c]pyrazole core may confer activity akin to thiazolidinones () but with distinct selectivity due to its fused heterocycle.
  • The absence of boron or trifluoromethyl groups (cf. 5c, Goxalapladib) limits direct mechanistic parallels but simplifies metabolic stability.

Hydrogen Bonding and Crystallography

  • The target compound’s acetamide and oxolan groups enable hydrogen bonding, critical for crystal packing and solubility. highlights hydrogen-bonding patterns in molecular aggregates, suggesting the target compound may form stable crystals via N–H···O interactions .
  • In contrast, compound 5c’s boronate ester may disrupt hydrogen-bonding networks, reducing crystallinity compared to the target compound .

Biological Activity

The compound 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article details the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N4O2SC_{22}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 430.5 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H30N4O2S
Molecular Weight430.5 g/mol
CAS Number1105219-50-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
  • Introduction of substituents such as the cyclohexylacetamido and oxolan moieties via acylation or amination reactions.
  • Purification through recrystallization or chromatography to achieve high purity suitable for biological testing.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar pyrazole derivatives. For instance, compounds with pyrazolo[4,3-e][1,2,4]triazine structures demonstrated significant cytotoxicity against various human cancer cell lines (MCF-7 and K-562) . However, specific studies on the thieno[3,4-c]pyrazole derivatives have shown varying degrees of activity.

Table 1: Summary of Anticancer Activity Studies

Compound TypeCell Line TestedIC50 (µM)Observations
Pyrazolo[4,3-e][1,2,4]triazineMCF-7>50No significant cytotoxicity observed
Thieno[3,4-c]pyrazole derivativesK-562Not reportedFurther studies needed

Antimicrobial and Anti-inflammatory Activity

Pyrazole derivatives are often noted for their antimicrobial and anti-inflammatory properties. A review highlighted that various pyrazole-containing compounds exhibited antibacterial and antifungal activities . The specific activity of our compound remains to be fully characterized but aligns with the general trend observed in related structures.

The mechanism by which pyrazole derivatives exert their biological effects often involves interactions with key enzymes or receptors. For instance, inhibition of protein kinases has been a noted action for some pyrazole derivatives . The specific interactions for this compound require further investigation but may involve similar pathways.

Case Studies

  • Case Study on Pyrazolo[4,3-e][1,2,4]triazines : In a study examining a series of new acyclonucleosides containing a pyrazolo structure, none exhibited significant cytotoxicity against tested cancer cell lines at concentrations below 50 µM .
  • Antimicrobial Activity Evaluation : A broader evaluation of pyrazole derivatives indicated promising results against various microbial strains; however, specific data on this compound is still lacking .

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